2-(3-Fluorophenyl)ethanol

Catalog No.
S708724
CAS No.
52059-53-7
M.F
C8H9FO
M. Wt
140.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Fluorophenyl)ethanol

CAS Number

52059-53-7

Product Name

2-(3-Fluorophenyl)ethanol

IUPAC Name

2-(3-fluorophenyl)ethanol

Molecular Formula

C8H9FO

Molecular Weight

140.15 g/mol

InChI

InChI=1S/C8H9FO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6,10H,4-5H2

InChI Key

MZNBGEKFZCWVES-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)CCO

Canonical SMILES

C1=CC(=CC(=C1)F)CCO

Synthesis and Characterization:

2-(3-Fluorophenyl)ethanol is an organic compound synthesized through various methods, including reduction of corresponding ketones or esters, Stieglitz rearrangement, and Grignard reaction. [, ] Researchers have employed different techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to characterize and confirm the structure and purity of the synthesized compound.

Potential Applications:

Studies suggest potential applications of 2-(3-Fluorophenyl)ethanol in various scientific research fields, including:

  • Material Science: As a component in the development of liquid crystals due to its specific physical properties. []
  • Medicinal Chemistry: As a starting material for the synthesis of novel bioactive compounds with potential therapeutic applications, including anti-inflammatory and analgesic properties. [, ]
  • Organic Chemistry: As a building block for the synthesis of more complex organic molecules with diverse functionalities.

Current Research Trends:

While research on 2-(3-Fluorophenyl)ethanol is ongoing, the current focus seems to be on:

  • Exploring its potential as a precursor for the development of new drugs with improved efficacy and selectivity. []
  • Investigating its role in the design and synthesis of functional materials with specific properties.

Molecular Structure Analysis

The key features of 2-(3-Fluorophenyl)ethanol's structure include:

  • Aromatic ring: The molecule possesses a six-membered benzene ring with a fluorine substituent at the third position. The presence of the fluorine atom disrupts the electron distribution in the ring, potentially affecting its reactivity [].
  • Hydroxyl group: The molecule contains an ethanol group (CH₂CH₂OH) attached to the second carbon atom of the benzene ring. This hydroxyl group makes the molecule polar and allows it to form hydrogen bonds with other molecules, potentially influencing its solubility and interactions with biological systems [].
  • Ethyl chain: The two-carbon chain connects the aromatic ring to the hydroxyl group.

Chemical Reactions Analysis

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters [].
  • Etherification: The hydroxyl group can react with alkyl halides to form ethers [].
  • Oxidation: The alcohol group can be oxidized to a ketone or aldehyde under appropriate conditions [].

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (75%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (75%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Fluorophenethyl alcohol

Dates

Modify: 2023-08-15
Li et al. Temporal separation of catalytic activities allows anti-Markovnikov reductive functionalization of terminal alkynes. Nature Chemistry, doi: 10.1038/nchem.1799, published online 17 November 2013 http://www.nature.com/nchem

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